molecular formula C5H7BrO2 B1269506 3-Bromopentane-2,4-dione CAS No. 3043-28-5

3-Bromopentane-2,4-dione

Cat. No.: B1269506
CAS No.: 3043-28-5
M. Wt: 179.01 g/mol
InChI Key: KCHDFLHQXZRDKL-UHFFFAOYSA-N
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Description

3-Bromopentane-2,4-dione is a useful research compound. Its molecular formula is C5H7BrO2 and its molecular weight is 179.01 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polarographic Properties

3-Arylazo-3-bromopentane-2,4-diones have been examined for their polarographic properties, revealing a single 2-electron transfer with well-defined diffusion-controlled irreversible waves. The impact of various substituents on these compounds was studied, establishing a relationship between half-wave potential and substituent constants (Goyal & Tyagi, 1978).

Bromination of Copper Chelates

Studies on the bromination of copper chelates of arylhydrazones of triketones led to the formation of 3-arylazo-3-bromopentane-2,4-diones. These derivatives demonstrate the capability to liberate iodine from acidified potassium iodide solution (Garg & Prakash, 1970).

Activation in 1,3-Diketones

A method for sp2–sp3 and sp3–sp3 carbon-carbon bond activation in 2-substituted 1,3-diketones using 3-substituted 3-bromopentane-2,4-diones has been developed. This involves deacylation in the presence of an aromatic compound and a silica gel supported Brønsted acid (Aoyama et al., 2015).

Physicochemical and Solvatochromic Properties

New azoderivatives of pentane-2,4-dione, including 3-(4-bromophenylhydrazo)pentane-2,4-dione, have been synthesized and characterized. Their physicochemical properties, stability, and solvatochromic behavior were analyzed, offering insights into their potential applications in various fields (Mahmudov et al., 2011).

Safety and Hazards

3-Bromopentane-2,4-dione is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

While there are no explicit future directions mentioned in the search results, the synthesis and use of 3-Bromopentane-2,4-dione in various chemical reactions suggest potential for further exploration in the field of organic synthesis .

Properties

IUPAC Name

3-bromopentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-3(7)5(6)4(2)8/h5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHDFLHQXZRDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326692
Record name 3-bromopentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3043-28-5
Record name 3-bromopentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary chemical reactions 3-Bromopentane-2,4-dione is known to undergo?

A1: this compound exhibits interesting reactivity, particularly undergoing deacylation reactions. Research has shown that it can be deacylated in the presence of aromatic compounds using silica-supported Brønsted acids containing sulfonic groups [, ]. This reaction proceeds via the cleavage of the sp3-sp3 carbon-carbon bond, leading to the formation of a carbocation that can then react with the aromatic compound.

Q2: Are there specific applications of this compound in organic synthesis?

A2: While not a common reagent, this compound serves as a useful precursor in synthesizing thienopyridine derivatives []. When reacted with 4,6-diamino-3-cyanopyridine-2(1H)-thione (compound 1 in the study) in a hot potassium hydroxide solution, it forms 2-acetylthienopyridine []. This highlights its potential in constructing heterocyclic compounds with possible biological activity.

Q3: Have the electrochemical properties of this compound derivatives been investigated?

A3: Yes, polarographic studies have been conducted on 3-arylazo-3-bromopentane-2,4-diones []. This research provides insights into the reduction behavior of these compounds, which can be valuable for understanding their reactivity and potential applications in electrochemistry or redox reactions.

Q4: What can be said about the structural characterization of this compound and its derivatives?

A4: Although the provided research snippets don't delve into detailed spectroscopic characterization of this compound itself, they confirm the structure of its derivatives. Techniques like IR, 1H NMR, 13C NMR, and elemental analysis have been used to confirm the structures of various thienopyridine derivatives synthesized using this compound as a starting material []. For deeper insights into the structural properties of this compound, further investigation and spectroscopic analyses would be needed.

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